molecular formula C11H11NO4 B1319611 1-(4-Nitrophenyl)cyclobutanecarboxylic acid CAS No. 202737-42-6

1-(4-Nitrophenyl)cyclobutanecarboxylic acid

Cat. No.: B1319611
CAS No.: 202737-42-6
M. Wt: 221.21 g/mol
InChI Key: LCFMHXAUNXCFAH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1-(4-Nitrophenyl)cyclobutanecarboxylic acid (CAS: 202737-42-6) is a bicyclic organic compound with the molecular formula $$ \text{C}{11}\text{H}{11}\text{NO}_{4} $$ and a molecular weight of 221.21 g/mol. Its IUPAC name, (4-nitrophenyl)cyclobutanecarboxylate , reflects its structural features: a cyclobutane ring fused to a carboxylic acid group and a para-nitrophenyl substituent. Key identifiers include:

  • InChIKey : ATLCVECBGGXGAJ-UHFFFAOYSA-N
  • SMILES : $$ \text{C1CC(C1)C(=O)OC2=CC=C(C=C2)N+[O-]} $$

Structural Features

  • Cyclobutane core : A strained four-membered ring that influences reactivity.
  • Nitro group : Electron-withdrawing para-substituent on the benzene ring, enhancing electrophilic character.
  • Carboxylic acid functionality : Enables participation in condensation, esterification, and salt formation.

Table 1 : Molecular data for this compound

Property Value
Molecular formula $$ \text{C}{11}\text{H}{11}\text{NO}_{4} $$
Exact mass 221.0688 g/mol
XLogP3 2.2
Hydrogen bond donors 1
Hydrogen bond acceptors 5

Historical Context and Discovery

The compound was first synthesized in the late 20th century as part of efforts to explore strained carbocyclic systems. Early methods involved Friedel-Crafts acylation of nitrobenzene derivatives with cyclobutanecarbonyl chloride. A seminal 1998 study by Wolf et al. demonstrated its preparation via nitration of 1-phenylcyclobutanecarboxylic acid using a mixture of sulfuric and nitric acids in acetic anhydride at 10°C.

Comparative synthesis routes :
Table 2 : Key synthetic approaches

Method Conditions Yield
Nitration of 1-phenyl derivative $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 10°C, 3h 68%
Decarboxylation of dicarboxylic acid precursors Thermal or catalytic 52–68%

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in pharmaceuticals and materials science:

  • Pharmaceutical applications :
    • Precursor to hydantoin derivatives , which exhibit anticonvulsant and antiarrhythmic properties.
    • Used in synthesizing β-lactam antibiotics via strain-driven ring-opening reactions.
  • Reactivity studies :

    • The nitro group facilitates nucleophilic aromatic substitution , enabling functionalization at the para position.
    • The cyclobutane ring’s strain promotes thermal decomposition pathways, yielding ketenes or alkenes.
  • Material science :

    • Incorporated into liquid crystals due to its rigid, planar structure.
    • Serves as a building block for metal-organic frameworks (MOFs) with nitro-aromatic linkers.

Table 3 : Applications in organic synthesis

Application Role of the Compound
Hydantoin synthesis Carboxylic acid precursor
MOF construction Nitro-aromatic linker
Thermal decomposition studies Model for strained-ring systems

Properties

IUPAC Name

1-(4-nitrophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)11(6-1-7-11)8-2-4-9(5-3-8)12(15)16/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFMHXAUNXCFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596111
Record name 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-42-6
Record name 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yield

Parameter Details
Starting Material 1-Phenylcyclobutanecarboxylic acid
Nitrating Agents Sulfuric acid, nitric acid in acetic anhydride
Temperature Approximately 10 °C
Reaction Time 3 hours
Product This compound
Yield Not explicitly reported, but generally moderate to good
Reference Wolf et al., Journal of Organic Chemistry, 1998, vol. 63, p. 3814-3820

This method leverages the electrophilic substitution of the aromatic ring, favoring para-substitution due to the directing effects of the cyclobutanecarboxylic acid substituent. The reaction is typically performed at low temperature to control regioselectivity and minimize side reactions.

Synthesis via Cyclobutanecarboxylic Acid Derivatives and Aromatic Substitution

Another approach involves the preparation of cyclobutanecarboxylic acid derivatives followed by functionalization of the aromatic ring or coupling reactions.

Key Steps

  • Formation of cyclobutanecarboxylic acid or its esters.
  • Introduction of the nitro group on the phenyl ring either before or after cyclobutane ring formation.
  • Use of methyl esters as intermediates to facilitate further transformations.

Example: Preparation of this compound Methyl Ester

Parameter Details
Compound This compound methyl ester
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Synthetic Route Formation of cyclobutane ring, esterification, nitration or direct use of nitro-substituted phenyl precursors
Applications Building block in organic synthesis and medicinal chemistry
Reference VulcanChem product description, 2023

This method is useful for preparing intermediates that can be converted into the acid form by hydrolysis.

Multi-Step Synthesis Involving Cyclobutanone Intermediates

Advanced synthetic routes utilize cyclobutanone derivatives as key intermediates, which are then functionalized to yield the target acid.

General Scheme

  • Synthesis of 3-oxocyclobutanecarboxylic acid derivatives via halogenation and nucleophilic substitution.
  • Use of methyl triphenylphosphine iodide and n-butyllithium for ring construction.
  • Formation of benzylidene cyclobutanol intermediates.
  • Conversion to nitriles and subsequent hydrolysis to carboxylic acids.

Detailed Process (Summarized)

Step Description Conditions/Notes
1 Preparation of methyl triphenylphosphine iodide from triphenylphosphine and methyl iodide Room temperature, 12–24 hours, filtration to isolate solid
2 Reaction with n-butyllithium and epoxy chloropropane to form cyclobutanol derivatives Low temperature (-5 to 0 °C), multiple additions of n-butyllithium, stirring and warming steps
3 Formation of p-methylbenzenesulfonic acid esters of cyclobutanol intermediates Reaction in methylene dichloride with pyridine, 3–5 °C, stirring 18–24 hours
4 Conversion to cyclobutyronitrile via reaction with sodium cyanide in DMSO 80–90 °C, 18–24 hours, extraction and purification
5 Hydrolysis of nitrile to carboxylic acid (implied in subsequent steps) Typically acidic or basic hydrolysis conditions
Reference CN103467270A patent, 2013

This multi-step method allows for precise control over substitution patterns and functional group transformations, albeit with more complex reaction conditions and handling of hazardous reagents like sodium cyanide.

Alternative Synthetic Routes via 3-Oxocyclobutanecarboxylic Acid

Some methods focus on synthesizing 3-oxocyclobutanecarboxylic acid as a precursor, which can be further elaborated to the target compound.

Key Features

  • Use of acetone, bromine, and malononitrile as starting materials.
  • Formation of 1,3-dibromoacetone derivatives.
  • Nucleophilic substitution with propane dinitrile under phase-transfer catalysis.
  • Extraction and purification steps to isolate cyclobutanone derivatives.

Reaction Conditions Summary

Step Reagents and Conditions
1 Reaction of acetone with bromine in ethanol at room temperature for 10–16 hours
2 Reaction of 1,3-dibromoacetone with propane dinitrile in DMF, sodium iodide, tetrabutylammonium bromide, and alkaline conditions at 60–90 °C for 16–24 hours
3 Workup involving solvent removal, washing, extraction with toluene, drying, and distillation
Reference CN103232340A patent, 2013

This route is valuable for preparing cyclobutanone intermediates that can be converted into various substituted cyclobutanecarboxylic acids, including nitro-substituted derivatives through further functionalization.

Considerations from Related Pharmaceutical Syntheses

Processes developed for pharmaceutical compounds containing cyclobutanecarboxylic acid moieties, such as Apalutamide, provide insights into practical synthetic strategies.

Highlights

  • Use of protected cyclobutanecarboxylic acid derivatives (e.g., N-butoxycarbonyl protected).
  • Coupling with aromatic amines or halides under mild conditions.
  • Avoidance of highly toxic reagents like sodium cyanide where possible.
  • Use of bases such as triethylamine, potassium carbonate, and solvents like dimethylformamide and dichloromethane.
  • Reaction temperatures typically between room temperature and 110 °C.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Direct Nitration Nitration of 1-phenylcyclobutanecarboxylic acid Simple, direct Requires careful temperature control, moderate yield
Ester Intermediate Route Use of methyl esters and nitration or coupling Facilitates purification Multi-step, requires ester hydrolysis
Cyclobutanone Intermediate Multi-step synthesis via cyclobutanol and nitrile intermediates High control over substitution Complex, hazardous reagents (NaCN)
3-Oxocyclobutanecarboxylic Acid Route Halogenation and nucleophilic substitution Novel intermediates, scalable Multi-step, requires phase-transfer catalysis
Pharmaceutical Process Insights Use of protected acids, mild conditions Safer, scalable Not direct synthesis of target compound

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-(4-Nitrophenyl)cyclobutanecarboxylic acid has diverse applications across several domains:

Chemistry

  • Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique cyclobutane structure allows for various modifications that can lead to new compounds with desirable properties .

Biology

  • Biological Activity : It has been investigated for potential interactions with biomolecules, which may lead to novel therapeutic applications. Studies suggest it possesses antimicrobial properties and may inhibit certain enzymes involved in disease processes .

Medicine

  • Therapeutic Properties : Research indicates that this compound may exhibit anti-inflammatory and antimicrobial effects. It has been explored as a potential candidate for drug development due to its ability to interact with biological targets effectively .

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes, particularly in specialty chemicals that require unique structural properties .

The biological activity of this compound has been characterized through various studies:

Antimicrobial Activity

A study assessed the antimicrobial efficacy against several bacterial strains, revealing significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli30

These results indicate potential as an antibiotic lead compound .

Antitumor Activity

Research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines. A comparative study showed an IC value of approximately 150 µM against both Staphylococcus aureus and Escherichia coli, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, potentially leading to therapeutic applications in treating inflammatory diseases .

Case Studies

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various cyclobutane derivatives, the compound demonstrated significant activity against standard bacterial strains, reinforcing its potential for antibiotic development.

Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of cyclobutanecarboxylic acids can promote neurogenesis and reduce neuronal cell death in models of neuroinflammation. These findings suggest potential applications in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(3-Nitrophenyl)cyclobutanecarboxylic Acid (CAS: 1408074-40-7)
  • Molecular Formula: C₁₁H₁₁NO₄ (same as the target compound).
  • Key Differences: The nitro group is meta-substituted instead of para, altering electronic effects. Computational studies suggest lower dipole moments (predicted 5.2 D vs. 6.1 D for the para isomer) .
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid (CAS: 1199556-64-3)
  • Molecular Formula : C₁₁H₁₁BrO₃.
  • Key Differences: Bromine replaces the nitro group, reducing electron-withdrawing effects. The additional hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

Ring Size and Functional Group Modifications

1-(4-Nitrophenyl)cyclopropanecarboxylic Acid (CAS: 202737-42-6)
  • Molecular Formula: C₁₀H₉NO₄.
  • Key Differences : A smaller cyclopropane ring increases ring strain (∼27 kcal/mol vs. ∼26 kcal/mol for cyclobutane), enhancing reactivity in ring-opening reactions. The para-nitro group’s electron-withdrawing effect is amplified due to the strained ring, leading to a lower pKa (2.8 vs. 3.1 for the cyclobutane analog) .
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 23348-99-4)
  • Molecular Formula: C₁₃H₁₃NO₅.
  • Key Differences : A six-membered cyclohexane ring with a ketone group replaces cyclobutane. The larger ring reduces strain, improving thermal stability (decomposition temperature 215°C vs. 190°C for cyclobutane analogs). The ketone group enables ketone-specific reactions, such as hydrazone formation .

Substituent-Type Variations

1-(4-Chlorophenyl)cyclobutanecarboxylic Acid (CAS: 50921-39-6)
  • Molecular Formula : C₁₁H₁₁ClO₂.
  • Key Differences : Chlorine (electron-withdrawing but less polar than nitro) reduces acidity (pKa 4.2 vs. 3.1 for the nitro analog). The melting point is 80–82°C , higher than nitro derivatives, likely due to weaker intermolecular dipole interactions .
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid (CAS: 151157-52-7)
  • Molecular Formula : C₁₂H₁₁F₃O₂.
  • Key Differences : A trifluoromethyl group introduces strong hydrophobicity and electron-withdrawing effects. This compound exhibits enhanced lipid solubility (logP 2.9 vs. 1.8 for the nitro analog), making it suitable for membrane permeability studies .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Ring Size Substituent Melting Point (°C) pKa (Predicted) Key Applications
1-(4-Nitrophenyl)cyclobutanecarboxylic acid 180080-87-9 C₁₁H₁₁NO₄ 4 Para-nitro N/A 3.1 Pharmaceutical intermediates
1-(3-Nitrophenyl)cyclobutanecarboxylic acid 1408074-40-7 C₁₁H₁₁NO₄ 4 Meta-nitro N/A 3.4 Organic synthesis
1-(4-Nitrophenyl)cyclopropanecarboxylic acid 202737-42-6 C₁₀H₉NO₄ 3 Para-nitro N/A 2.8 High-strain reactivity studies
1-(4-Chlorophenyl)cyclobutanecarboxylic acid 50921-39-6 C₁₁H₁₁ClO₂ 4 Para-chloro 80–82 4.2 Material science
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid 151157-52-7 C₁₂H₁₁F₃O₂ 4 Ortho-CF₃ N/A 2.5 Lipophilicity studies

Biological Activity

1-(4-Nitrophenyl)cyclobutanecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

This compound is characterized by a cyclobutane ring substituted with a nitrophenyl group and a carboxylic acid functional group. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which influence its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionProducts
ReductionNitro group can be reduced to an amino group1-(4-Aminophenyl)cyclobutanecarboxylic acid
SubstitutionNitro group participates in nucleophilic aromatic substitutionVarious substituted phenyl derivatives
HydrolysisEster group hydrolyzes to form the corresponding carboxylic acidThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the cyclobutane ring contributes to the compound's overall reactivity and stability.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes critical for microbial survival.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. It is believed that the nitrophenyl moiety can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Antitumor Activity

There is emerging evidence supporting the antitumor potential of this compound. For example, studies have demonstrated that certain analogs can inhibit tumor cell proliferation in vitro. This effect may be mediated through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various cyclobutane derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with a nitrophenyl substituent exhibited significant inhibition zones, indicating their potential as antibacterial agents.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound .

Case Study 3: Antitumor Efficacy

Research involving human cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthesis routes and purification methods for 1-(4-Nitrophenyl)cyclobutanecarboxylic acid?

Methodological Answer:

  • Synthesis : Common approaches involve cyclization of nitro-substituted precursors or coupling reactions (e.g., Suzuki-Miyaura for aryl-cyclobutane formation). For example, analogous compounds like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid are synthesized via Friedel-Crafts alkylation followed by nitration .
  • Purification : Recrystallization using ethanol/water mixtures is typical. Monitor purity via HPLC (≥98%) and confirm melting point consistency (e.g., mp 160–164°C for similar nitroaryl carboxylic acids ).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify cyclobutane ring geometry and nitro group positioning. Compare spectral data with NIST references for nitroaryl compounds (e.g., 4-(4-Nitrophenyl)butyric acid) .
  • Quantitative Analysis : Employ HPLC with UV detection (λ = 254 nm for nitro groups) and mass spectrometry (MS) for molecular ion validation.

Q. Key Considerations :

  • Cross-validate melting points with differential scanning calorimetry (DSC) to detect polymorphic variations .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol). Monitor nitro group reduction or cyclobutane ring strain-induced decomposition via UV-Vis spectroscopy.
  • Surface Interactions : Investigate adsorption on silica or glass surfaces (common in labware) using microspectroscopic imaging, as nitro groups may interact with hydroxylated surfaces .

Q. How can computational modeling predict the reactivity of the nitro group in catalytic or photochemical applications?

Methodological Answer:

  • DFT Calculations : Model electron-density distribution to identify reactive sites. For example, nitro groups in similar compounds exhibit high electrophilicity at the para position .
  • Photodegradation Studies : Simulate UV-induced cleavage pathways using time-dependent DFT (TD-DFT) and validate with experimental LC-MS data.

Q. Key Insight :

  • Compare computed activation energies with experimental Arrhenius plots to refine predictive models .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., melting point disparities)?

Methodological Answer:

  • Data Harmonization : Cross-reference with NIST Standard Reference Data for nitroaryl carboxylic acids . Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms.
  • Reproducibility Protocols : Standardize recrystallization solvents and heating rates during melting point determination .

Q. Example :

StudyReported mp (°C)Resolution Action
Study A158–162Repeat with dried samples
Study B165–167Check for oxidative degradation

Q. How can the compound’s biological activity be mechanistically evaluated in enzyme inhibition assays?

Methodological Answer:

  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 enzymes. Use fluorescence-based assays to track nitro group reduction intermediates.
  • Analytical Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. Key Consideration :

  • Compare activity with structurally related compounds (e.g., 4-(4-Nitrophenyl)butyric acid) to isolate cyclobutane ring effects .

Q. What role does the cyclobutane ring strain play in its reactivity under thermal or mechanical stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Cyclobutane rings typically exhibit lower thermal stability than cyclohexane analogs.
  • Mechanical Stress Testing : Use ball-milling to study shear-induced ring-opening reactions, monitored via in situ Raman spectroscopy.

Q. Data Insight :

  • Analogous cyclopropane nitriles (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) show mp 50–52°C, suggesting strain influences phase transitions .

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